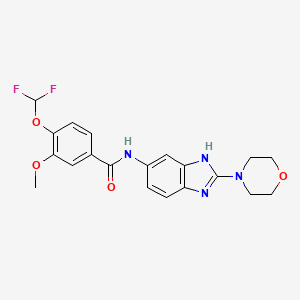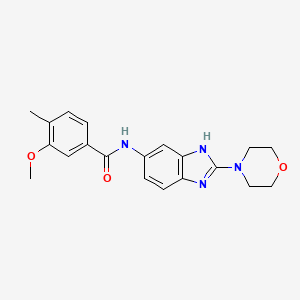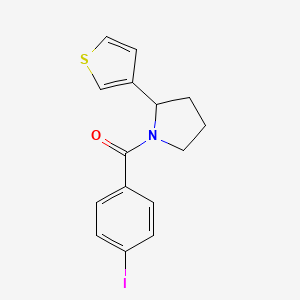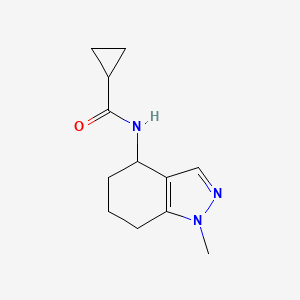
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ1 belongs to the class of quinoline-based compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to possess antiviral activity against various viruses, including influenza A and B viruses. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is also stable and can be stored for extended periods without degradation. However, the limitations of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One area of interest is the development of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide derivatives with improved activity and selectivity. Another area of interest is the investigation of the potential side effects and toxicity of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide and its potential applications in the treatment of inflammatory diseases, cancer, and viral infections.
Synthesemethoden
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde, followed by the condensation of the resulting intermediate with 2-cyanobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been optimized to yield high purity and high yields of the compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Another area of interest is N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide's anticancer activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential as a chemotherapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-14-5-3-6-15(11-14)23-21(25)17-12-19(20-9-4-10-26-20)24-18-8-2-1-7-16(17)18/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMWAYUBKNACBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)

![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)

![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
